molecular formula C22H25N3O3S B6511140 N-[(2-methoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide CAS No. 950414-33-2

N-[(2-methoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide

Cat. No.: B6511140
CAS No.: 950414-33-2
M. Wt: 411.5 g/mol
InChI Key: IBBARFUEPCMOKN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one) fused with a propanamide group substituted by a 2-methoxyphenylmethyl moiety. Its synthesis likely involves multi-step reactions, including cyclization and amidation, analogous to methods described for structurally related tricyclic systems .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-28-16-9-6-5-7-14(16)13-23-19(26)12-11-18-24-21(27)20-15-8-3-2-4-10-17(15)29-22(20)25-18/h5-7,9H,2-4,8,10-13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBARFUEPCMOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(2-methoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C23H23N3O3SC_{23}H_{23}N_3O_3S with a specific structural configuration that includes a methoxyphenyl group and a thiazole derivative.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary research suggests that it may exert anti-inflammatory , antioxidant , and antimicrobial effects.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anti-inflammatory Effects

Research indicates that the compound can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. A study found that it significantly reduced levels of TNF-alpha and IL-6 in cell cultures.

Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated a notable ability to neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of the compound against a panel of pathogens. The results indicated that the compound exhibited the highest efficacy against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
  • Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity Assessment : The compound's antioxidant potential was compared to standard antioxidants like ascorbic acid and trolox in various assays, including ABTS and FRAP tests, where it demonstrated comparable efficacy.

Comparison with Similar Compounds

Research Findings and Gaps

  • Bioactivity Data: Limited experimental data exist for the target compound.
  • Computational Modeling : SHELX-based crystallographic refinements () and ORTEP-3 visualizations () are critical for resolving its conformational stability relative to analogues .

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